(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine
Description
(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine is a triazole-based primary amine with the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol . Its structure features a 1,2,4-triazole ring substituted with a cyclopropyl group at position 3 and a methyl group at position 1. The primary amine (-CH₂NH₂) at position 5 enhances its reactivity, making it a versatile building block in organic synthesis. Key identifiers include:
This compound is widely used in pharmaceutical and agrochemical research due to its stability and functionalizability. Its hydrochloride salt (CAS 1820707-11-6) is particularly valuable in drug discovery, offering improved solubility for reaction optimization .
Properties
IUPAC Name |
(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-6(4-8)9-7(10-11)5-2-3-5/h5H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMXKIOFMCGDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization with hydrazine to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
Antifungal Activity
The triazole ring is known for its antifungal properties, which can be attributed to its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Compounds with triazole moieties have been extensively studied for their effectiveness against a range of fungal pathogens, including Candida and Aspergillus species.
Anticancer Properties
Research indicates that compounds containing triazole structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. Studies have shown that derivatives of triazoles can enhance the cytotoxic effects of existing chemotherapeutic agents.
Antimicrobial Applications
Beyond antifungal activity, (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine has potential as an antimicrobial agent against bacteria and viruses. Its broad-spectrum activity makes it a candidate for developing new antibiotics or antiviral drugs.
Fungicides
Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. The effectiveness against plant pathogens could help in developing new formulations that are less harmful to the environment compared to traditional fungicides.
Plant Growth Regulators
Triazole compounds can also act as plant growth regulators by influencing hormonal pathways in plants. This application can enhance crop yield and stress resistance, making it valuable in sustainable agriculture practices.
Case Study on Antifungal Activity
In a study published in Journal of Medicinal Chemistry, derivatives of triazoles demonstrated significant antifungal activity against Candida albicans. The study highlighted the structure-activity relationship (SAR) showing that modifications at the cyclopropyl position enhanced antifungal potency.
Case Study on Anticancer Effects
A recent investigation published in Cancer Research explored the effects of triazole derivatives on various cancer cell lines, revealing that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanamine are compared below with analogous triazole and heterocyclic derivatives.
Structural and Physicochemical Comparisons
Key Differentiators
Biological Activity
(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-YL)methanamine, with the CAS number 1343184-06-4, is a compound belonging to the triazole family. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
The molecular formula for this compound is , with a molecular weight of 194.28 g/mol. The compound's structure features a cyclopropyl group attached to a triazole ring, which is crucial for its biological activity.
Research indicates that compounds containing triazole moieties can interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in fungal cell wall synthesis and other metabolic pathways.
- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Cytotoxic Effects : Preliminary data indicate that this compound may induce apoptosis in cancer cell lines.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazole derivatives. For instance:
- A study demonstrated that derivatives similar to this compound showed significant activity against Candida albicans and other fungal pathogens .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
These values indicate that the compound exhibits moderate potency against these cell lines, suggesting further investigation into its mechanisms and potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds often correlates with their structural features. Modifications to the cyclopropyl group or the nitrogen positions in the triazole ring can significantly affect potency and selectivity. For example, substituents at specific positions on the triazole ring have been shown to enhance cytotoxicity against certain cancer types while reducing toxicity to normal cells .
Case Studies
A notable case study involved synthesizing various derivatives of this compound and evaluating their biological activities:
- Synthesis : Various derivatives were synthesized through standard organic reactions involving cyclopropyl and triazole precursors.
- Evaluation : The synthesized compounds were tested against multiple cancer cell lines and showed varying levels of cytotoxicity.
- Findings : Some derivatives exhibited IC50 values lower than 50 µM against aggressive cancer types, indicating promising therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
